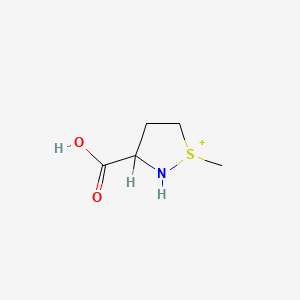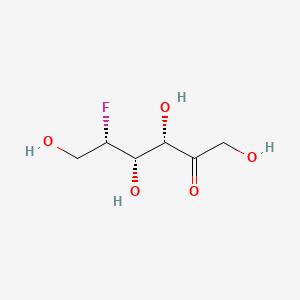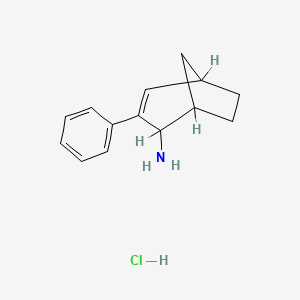
3-Pboea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxybenzoic acid (3-Pboea) is an organic compound that is commonly used as a biomarker for exposure to pyrethroid insecticides. It is a metabolite formed when pyrethroid insecticides are broken down in the body. This compound is significant in environmental and biological studies due to its role in monitoring human and animal exposure to these insecticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoic acid can be synthesized through various chemical reactions. One common method involves the hydrolysis of 3-phenoxybenzyl alcohol. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion to the acid form .
Industrial Production Methods
In industrial settings, 3-Phenoxybenzoic acid is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced to form 3-phenoxybenzyl alcohol.
Substitution: It can undergo substitution reactions where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other phenoxy derivatives .
Aplicaciones Científicas De Investigación
3-Phenoxybenzoic acid is widely used in scientific research due to its role as a biomarker for pyrethroid exposure. Its applications include:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Used to study the metabolism of pyrethroid insecticides in living organisms.
Medicine: Used in toxicological studies to assess human exposure to insecticides.
Industry: Used in the development of new insecticides and in environmental monitoring.
Mecanismo De Acción
3-Phenoxybenzoic acid exerts its effects primarily through its role as a metabolite of pyrethroid insecticides. It is formed when pyrethroids are metabolized by esterases in the liver. The compound then undergoes further metabolism to form conjugates that are excreted in the urine. The molecular targets and pathways involved include the inhibition of sodium channels in nerve cells, which is a characteristic action of pyrethroid insecticides .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenoxybenzoic acid
- 2-Phenoxybenzoic acid
- 3-Phenoxybenzyl alcohol
Comparison
3-Phenoxybenzoic acid is unique due to its specific role as a biomarker for pyrethroid exposure. While other phenoxybenzoic acids and benzyl alcohols may have similar chemical structures, they do not serve the same specific function in monitoring pyrethroid exposure. This uniqueness makes 3-Phenoxybenzoic acid particularly valuable in environmental and toxicological studies .
Propiedades
Número CAS |
75590-28-2 |
|---|---|
Fórmula molecular |
C14H18ClN |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H |
Clave InChI |
SPCCGGLGEPAAIC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
SMILES canónico |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
Sinónimos |
3-PBOEA 3-phenylbicyclo(3.2.1)oct-3-en-2-amine exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




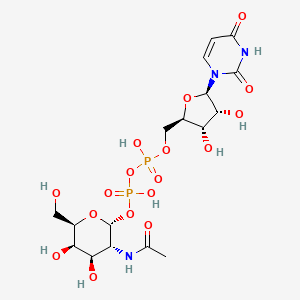

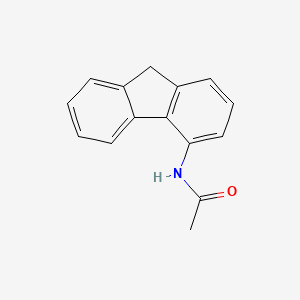
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)

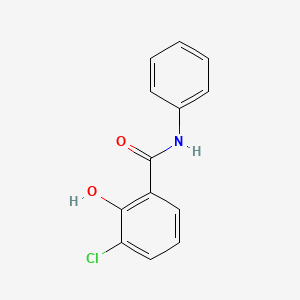
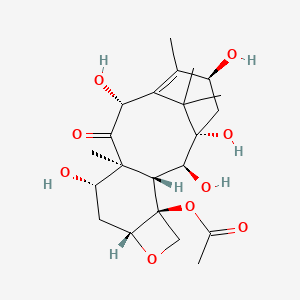
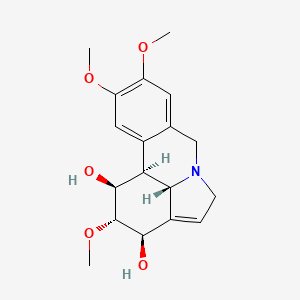
![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)
